Welcome to the BenchChem Online Store!
molecular formula C12H15NO2S B8360330 5-Diallylaminomethyl-thiophene-2-carboxylic acid

5-Diallylaminomethyl-thiophene-2-carboxylic acid

Cat. No. B8360330
M. Wt: 237.32 g/mol
InChI Key: LQKKTYZVQVAUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07098247B2

Procedure details

To a solution of 4.5 g (17.9 mmol) 5-diallylaminomethyl-thiophene-2-carboxylic acid methyl ester in 45 ml methanol were added to 17.9 ml of a 1 N aqueous solution of KOH (17.9 mmol). The reaction mixture was stirred at 50° C. for 16 h and 1 h at reflux. The solvent was evaporated, 20 ml water was added to the residue and 9 ml of a 2 N aqueous solution of HCl. The aqueous phase was extracted with ethyl acetate, the combined organic phases were dried over Na2SO4. The solvent was evaporated and the residue was subjected to silica gel chromatography (ethyl acetate) to yield 4.05 g (17.06 mmol) 5-diallylaminomethyl-thiophene-2-carboxylic acid; exact MW [M+H] calc'd: 238.09; MW found [M+H]: 238.3.
Name
5-diallylaminomethyl-thiophene-2-carboxylic acid methyl ester
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
17.9 mmol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][C:7]([CH2:10][N:11]([CH2:15][CH:16]=[CH2:17])[CH2:12][CH:13]=[CH2:14])=[CH:8][CH:9]=1)=[O:4].[OH-].[K+]>CO>[CH2:12]([N:11]([CH2:10][C:7]1[S:6][C:5]([C:3]([OH:4])=[O:2])=[CH:9][CH:8]=1)[CH2:15][CH:16]=[CH2:17])[CH:13]=[CH2:14] |f:1.2|

Inputs

Step One
Name
5-diallylaminomethyl-thiophene-2-carboxylic acid methyl ester
Quantity
4.5 g
Type
reactant
Smiles
COC(=O)C=1SC(=CC1)CN(CC=C)CC=C
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
17.9 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 16 h and 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
20 ml water was added to the residue and 9 ml of a 2 N aqueous solution of HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)N(CC=C)CC1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.06 mmol
AMOUNT: MASS 4.05 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.